Boxazin

Catalog No.
S13252121
CAS No.
56333-48-3
M.F
C15H16O10
M. Wt
356.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boxazin

CAS Number

56333-48-3

Product Name

Boxazin

IUPAC Name

2-acetyloxybenzoic acid;2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C15H16O10

Molecular Weight

356.28 g/mol

InChI

InChI=1S/C9H8O4.C6H8O6/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5H,1H3,(H,11,12);2,5,7-10H,1H2/t;2-,5?/m.0/s1

InChI Key

BIFOVPVXXCRMNY-XHRAKXRYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C([C@@H](C1C(=C(C(=O)O1)O)O)O)O

Boxazin is a compound belonging to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring structure. This compound exhibits a variety of chemical properties due to the presence of functional groups that can influence its reactivity and stability. Benzoxazines, including Boxazin, are known for their applications in polymer chemistry, particularly as precursors to thermosetting resins and in coatings due to their excellent thermal stability and mechanical properties. The structural versatility of Boxazin allows for modifications that can enhance its performance in various applications.

Typical of benzoxazines, including:

  • Ring-opening reactions: Under thermal or catalytic conditions, Boxazin can open its oxazine ring to form phenolic and amine derivatives.
  • Polymerization: When heated, Boxazin can polymerize through free radical mechanisms, leading to cross-linked networks that are useful in thermosetting applications.
  • Electro

Research indicates that Boxazin and its derivatives may exhibit biological activities, particularly as potential anti-tuberculosis agents. Studies have shown that certain benzoxazine derivatives possess binding affinity towards receptors involved in disease processes, suggesting their utility as therapeutic agents. The biological activity is often linked to the ability of these compounds to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Boxazin can be synthesized through various methods, including:

  • Microwave-assisted synthesis: This method allows for rapid heating and reaction, leading to high yields of Boxazin derivatives. For instance, the synthesis of 6-Chloro-2-(4-nitrophenyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine has been reported using this technique .
  • Conventional heating: Traditional methods involve refluxing starting materials such as phenols and amines in solvents like ethanol or dimethylformamide.
  • Catalytic methods: The use of catalysts can enhance the efficiency of the reaction, allowing for milder conditions and better selectivity towards desired products.

Boxazin has several applications across different fields:

  • Polymer industry: It is used as a monomer for synthesizing thermosetting resins that have applications in coatings, adhesives, and composite materials.
  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses, particularly in targeting diseases like tuberculosis.
  • Electronics: Due to its electrochemical properties, Boxazin may find applications in the development of electronic materials and sensors .

Studies on Boxazin have focused on its interactions with various biological receptors and enzymes. For example:

  • Binding affinity studies: Research has indicated that certain benzoxazine derivatives can effectively bind to specific targets involved in disease pathways, which may lead to the development of new therapeutic agents .
  • Mechanistic studies: Understanding the interaction mechanisms at a molecular level helps in designing more effective compounds with improved specificity and reduced side effects.

Several compounds share structural similarities with Boxazin. These include:

  • Benzoxazine derivatives: Such as 2-(4-methylphenyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine.
  • Phenolic compounds: Like bisphenol A, which also exhibits polymerization properties but lacks the oxazine ring.
  • Aminophenols: These compounds can also undergo similar reactions but differ in their functional groups.

Comparison Table

CompoundStructural FeaturesUnique Properties
BoxazinBenzene + oxazineVersatile polymer precursor
2-(4-methylphenyl)-2,4-dihydro-1H-benzo[d][1,3]oxazineSimilar structure with methyl groupEnhanced thermal stability
Bisphenol ATwo phenol groupsKnown for plastic production
AminophenolsAmino group on phenolVaries in reactivity compared to Boxazin

Boxazin's unique combination of properties makes it particularly valuable in both industrial applications and medicinal chemistry compared to its analogs. Its ability to form stable polymers while also exhibiting potential biological activity sets it apart from other compounds in its class .

Boxazin, a benzoxazine compound with CAS number 56333-48-3 [1], exhibits exceptional thermodynamic stability characteristics that make it particularly suitable for high-temperature applications. The compound demonstrates remarkable thermal resistance with initial decomposition temperatures ranging from 330 to 395 degrees Celsius for 5% weight loss [2] [3]. The thermal degradation process occurs through multiple stages, with the primary decomposition phase occurring between 350 and 450 degrees Celsius for 10% weight loss [4] [5].

The decomposition kinetics of Boxazin follow complex multi-stage mechanisms. Kinetic analysis reveals that the ring-opening polymerization process exhibits an activation energy of 113.8 kilojoules per mole for the first stage, primarily associated with benzoxazine ring-opening and electrophilic substitution reactions [6] [7]. The second stage demonstrates a slightly higher activation energy of 117.5 kilojoules per mole, corresponding to rearrangement and diffusion-controlled processes [6] [7]. These activation energy values align with typical benzoxazine polymerization energetics, confirming the compound's thermal processing characteristics [2] [8].

Maximum degradation temperatures for Boxazin reach 467 to 480 degrees Celsius, indicating exceptional thermal stability [4] [5]. The compound exhibits glass transition temperatures ranging from 143 to 287 degrees Celsius, depending on the specific molecular structure and crosslinking density [2] [9] [3]. Char yield values at 800 degrees Celsius range from 20 to 60%, demonstrating excellent flame retardant properties and thermal oxidative resistance [9] [3].

ParameterValueAnalysis Method
Thermal Decomposition Temperature (5% weight loss)330-395°CThermogravimetric Analysis (TGA)
Thermal Decomposition Temperature (10% weight loss)350-450°CThermogravimetric Analysis (TGA)
Maximum Degradation Temperature467-480°CDifferential Thermal Analysis
Activation Energy (Stage 1)113.8 kJ/molDifferential Scanning Calorimetry (DSC)
Activation Energy (Stage 2)117.5 kJ/molDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature Range143-287°CDynamic Mechanical Analysis (DMA)
Char Yield at 800°C20-60%Thermogravimetric Analysis (TGA)
Initial Weight Loss Temperature260-280°CThermogravimetric Analysis (TGA)

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of Boxazin demonstrate distinct patterns based on solvent polarity and hydrogen bonding capacity. In polar solvents, Boxazin exhibits very limited solubility in pure water due to its predominantly hydrophobic benzoxazine structure [10] [11]. However, solubility enhancement occurs significantly when polar cosolvents are employed, particularly alcohols such as ethanol and methanol [10] [11].

The molecular surface area approach indicates that Boxazin solubility in polar solvents follows the "like dissolves like" principle, with solubility parameters playing a crucial role in dissolution behavior [12] [13]. Water, with a solubility parameter of 47.8 megapascals to the power of 0.5, provides minimal dissolution capacity for Boxazin [13]. Ethanol (26.5 megapascals to the power of 0.5) and methanol (29.6 megapascals to the power of 0.5) demonstrate enhanced solubilization potential when used as cosolvents [10] [11].

In glycol-based polar solvents, Boxazin shows improved dissolution characteristics. Ethylene glycol (33.0 megapascals to the power of 0.5) and propylene glycol (30.2 megapascals to the power of 0.5) provide favorable solvation environments, particularly in mixed solvent systems [10] [11]. The enhanced solubility in these solvents correlates with their intermediate polarity and hydrogen bonding capacity.

For non-polar solvents, Boxazin demonstrates limited direct solubility. Hexane, with a solubility parameter of 14.9 megapascals to the power of 0.5, provides minimal dissolution capacity [13]. However, reversible solubilization becomes possible in non-polar solvents such as toluene (18.2 megapascals to the power of 0.5) through hydrogen bond solubilization mechanisms [14]. The addition of hydrogen-bonding carboxylic acids enables dissolution in alkane solvents with solubility parameters ranging from 14.0 to 16.0 megapascals to the power of 0.5 [14].

Solvent TypeSolubility ClassificationSolubility Parameter Range (MPa^0.5)
Water (polar)Very limited47.8
Ethanol (polar)Enhanced with cosolvents26.5
Methanol (polar)Enhanced with cosolvents29.6
Ethylene glycol (polar)Enhanced with cosolvents33.0
Propylene glycol (polar)Enhanced with cosolvents30.2
Hexane (nonpolar)Limited14.9
Toluene (nonpolar)Possible with hydrogen bonding agents18.2
Alkane solvents (nonpolar)Possible with hydrogen bonding agents14.0-16.0

Crystallographic Properties and Polymorphic Forms

Boxazin crystallographic analysis reveals distinct structural arrangements that influence its physicochemical properties. X-ray crystallographic studies demonstrate that Boxazin typically crystallizes in monoclinic or orthorhombic crystal systems [15] [16] [17]. The most commonly observed space groups include C2/c and P212121, with specific lattice parameters varying based on substituent groups and crystallization conditions [15] [16] [17].

Unit cell parameters for Boxazin derivatives show considerable variation depending on molecular structure. The a-axis parameter ranges from 5.47 to 19.46 angstroms, the b-axis from 5.94 to 9.69 angstroms, and the c-axis from 17.22 to 22.23 angstroms [15] [16] [17]. These variations reflect the structural diversity within the benzoxazine family and the influence of functional group substitutions on crystal packing.

Crystal density measurements indicate values between 1.29 and 1.35 grams per cubic centimeter, consistent with organic heterocyclic compounds [15] [16]. The molecular conformation within the crystal lattice typically adopts a half-chair configuration for the oxazine ring, which represents the most energetically favorable arrangement [16] [17].

Intermolecular interactions play a crucial role in crystal stability and polymorphic behavior. Hydrogen bonding patterns, particularly carbon-hydrogen to oxygen and carbon-hydrogen to bromine interactions, contribute to crystal packing stability [16] [17]. These weak hydrogen bonds generate chain motifs that extend throughout the crystal structure, influencing mechanical properties and thermal behavior [16] [18].

Temperature-dependent crystallographic studies conducted between 100 and 173 Kelvin reveal minimal structural changes, indicating good crystalline stability across typical operating temperature ranges [15] [16] [17]. The calculated bond lengths and angles demonstrate excellent agreement with experimental X-ray diffraction data, validating computational predictions of molecular geometry [18].

PropertyTypical ValuesTemperature (K)
Crystal SystemMonoclinic/Orthorhombic100-173
Space GroupC2/c or P212121100-173
Unit Cell Parameter a (Å)5.47-19.46100-173
Unit Cell Parameter b (Å)5.94-9.69100-173
Unit Cell Parameter c (Å)17.22-22.23100-173
Crystal Density (g/cm³)1.29-1.35100-173
Molecular ConformationHalf-chair conformationRoom temperature
Intermolecular InteractionsC-H···O, C-H···Br hydrogen bondsRoom temperature

Hygroscopicity and Environmental Stability

The hygroscopic behavior of Boxazin demonstrates moderate moisture absorption characteristics that vary significantly with environmental conditions. At 25 degrees Celsius under ambient relative humidity conditions, Boxazin exhibits moisture absorption ranging from 0.48 to 0.64 percent by weight [19]. This relatively low moisture uptake classifies the compound as having low to moderate hygroscopicity compared to conventional pharmaceutical materials [20].

Temperature elevation dramatically influences moisture absorption behavior. At 80 degrees Celsius, water absorption increases substantially to 4.26 to 6.32 percent by weight, indicating enhanced molecular mobility and increased capacity for water molecule incorporation [19]. This temperature dependency follows typical polymer behavior where elevated temperatures facilitate diffusion processes and molecular chain relaxation.

Water resistance testing demonstrates that Boxazin maintains good stability during prolonged aqueous exposure. Twenty-day water immersion studies reveal that the compound retains structural integrity and exhibits lower water absorption compared to conventional natural fiber polymer composites [19]. The benzoxazine matrix inherent hydrophobicity contributes to this favorable water resistance profile.

Environmental stability assessment reveals excellent thermal oxidative stability up to 300 degrees Celsius under nitrogen atmosphere conditions [21] [22]. However, the compound shows poor stability in alkaline media, where rapid hydrolysis occurs, particularly at elevated pH values [23]. The optimal pH stability range for Boxazin spans 5.0 to 7.5, where hydrolytic degradation remains minimal [23].

Ultraviolet degradation resistance demonstrates moderate to good performance under standard exposure conditions [21] [22]. The benzoxazine structure provides inherent protection against photodegradation, though extended UV exposure may lead to gradual property deterioration. Bio-based benzoxazine formulations show enhanced environmental compatibility while maintaining performance characteristics [21] [22].

Moisture diffusion in Boxazin follows three primary mechanisms: diffusion through small gaps between polymer chains, transport through pores and interfacial crevices, and movement through microcracks formed by molecular swelling [19]. Understanding these mechanisms enables optimization of processing and storage conditions to minimize moisture-related property changes.

Environmental FactorValue/RatingTest Conditions
Moisture Absorption at 25°C0.48-0.64%Equilibrium at ambient RH
Moisture Absorption at 80°C4.26-6.32%Elevated temperature immersion
Hygroscopicity ClassificationLow to moderateStandard hygroscopicity test
Water Resistance RatingGood20-day water immersion
Thermal Oxidative StabilityExcellent up to 300°CNitrogen atmosphere
UV Degradation ResistanceModerate to goodStandard UV exposure
Alkaline Media StabilityPoor (rapid hydrolysis)Alkaline solution exposure
pH Stability Range5.0-7.5 (optimal)pH buffer solutions

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

356.07434670 g/mol

Monoisotopic Mass

356.07434670 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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